2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid
Description
Key Bond Lengths and Angles
- The pyrrole ring exhibits bond lengths consistent with aromatic delocalization: C–N = 1.367(3) Å and C–C = 1.383–1.413 Å.
- The carboxylic acid group forms a conjugated system with the pyrrole ring, as evidenced by the C3–C5 bond length of 1.464(3) Å.
- Dihedral angles between the pyrrole and pyridine rings measure 11.7(3)°, indicating moderate conjugation between the heteroaromatic systems.
Hydrogen Bonding and Packing
Intermolecular O–H···O hydrogen bonds (2.62–2.65 Å) link carboxylic acid groups into centrosymmetric dimers, forming a R₂²(8) motif. These dimers further connect via N–H···O interactions (2.89 Å), creating a layered structure along the a-axis. The pyridinyl nitrogen participates in weak C–H···N interactions (3.12 Å), stabilizing the three-dimensional packing.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 4.5811(16) |
| b (Å) | 19.734(7) |
| c (Å) | 11.812(4) |
| β (°) | 101.181(11) |
| Volume (ų) | 1047.6(6) |
| Z | 4 |
Tautomeric Equilibrium Studies in Solution Phase
While crystallographic data confirm the dominance of the 1H-pyrrole tautomer in the solid state, solution-phase studies reveal dynamic equilibria influenced by solvent polarity and pH. Nuclear magnetic resonance (NMR) spectroscopy in deuterated dimethyl sulfoxide (DMSO-d₆) shows a single set of signals, suggesting rapid interconversion between tautomers at room temperature.
pH-Dependent Behavior
- In acidic conditions (pH < 3), protonation of the pyridinyl nitrogen occurs (pKₐ ≈ 4.9), disrupting conjugation and stabilizing the 1H-pyrrole form.
- At neutral pH, a keto-enol equilibrium emerges between the carboxylic acid and its deprotonated carboxylate form, with an estimated pKₐ of 5.79±0.50. This equilibrium modulates electron density across the pyrrole ring, as evidenced by UV-Vis spectral shifts (λ_max = 288 nm → 302 nm).
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile) favor the planar conjugated structure, while protic solvents (e.g., methanol) stabilize zwitterionic forms through hydrogen bonding. Temperature-dependent NMR experiments in chloroform reveal coalescence temperatures near 240 K, corresponding to a tautomerization barrier of ~45 kJ/mol.
Comparative Electronic Structure Analysis with Analogous Pyrrole Derivatives
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d) level provide insights into the compound’s electronic structure relative to analogous derivatives.
Frontier Molecular Orbitals
- The highest occupied molecular orbital (HOMO) localizes on the pyrrole ring (-6.32 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the pyridinyl group (-1.89 eV).
- Substitution at position 1 with pyridin-4-yl reduces the HOMO-LUMO gap (4.43 eV) compared to methyl-substituted analogs (4.67 eV), enhancing charge-transfer capabilities.
Table 2: Electronic Properties of Pyrrole Derivatives
Substituent Effects
- The electron-withdrawing carboxylic acid group at position 3 reduces pyrrole ring aromaticity (NICS(0) = -8.7 ppm vs. -10.2 ppm in unsubstituted pyrrole).
- Resonance interactions between the pyridinyl nitrogen and pyrrole ring increase molecular dipole moment (5.12 D) compared to alkyl-substituted analogs (3.89 D).
- Comparative IR spectroscopy shows ν(C=O) stretching at 1685 cm⁻¹, redshifted by 15 cm⁻¹ relative to ester derivatives, confirming enhanced conjugation.
Intermolecular Interactions
Non-covalent interaction (NCI) analysis reveals stronger π-π stacking between pyridinyl groups (binding energy = -28.6 kJ/mol) compared to phenyl-substituted derivatives (-22.1 kJ/mol). This property may influence supramolecular assembly in solid-state applications.
Properties
IUPAC Name |
2,5-dimethyl-1-pyridin-4-ylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-11(12(15)16)9(2)14(8)10-3-5-13-6-4-10/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWLJAWEADFIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=NC=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954583-91-6 | |
| Record name | 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid typically involves the Vilsmeier-Haack formylation of commercially available 2,5-dimethyl-1H-pyrrole . This intermediate is then reacted with pyridine-4-carbaldehyde under suitable conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at two primary sites:
The pyridine ring remains generally inert under these conditions due to its electron-deficient nature, though strong oxidizing agents may produce pyridine N-oxides in specialized setups.
Reduction Reactions
The carboxylic acid group and aromatic systems participate in reductions:
Reduction of the pyridine ring is not observed under standard conditions, preserving its structural integrity.
Electrophilic Substitution
The pyrrole ring’s electron-rich nature facilitates electrophilic attacks, though steric hindrance from methyl groups limits reactivity:
The pyridine ring does not participate in electrophilic substitution under these conditions.
Derivatization of the Carboxylic Acid Group
The -COOH group enables versatile functionalization:
Coordination Chemistry
The pyridine nitrogen and carboxylic oxygen serve as donor atoms:
Research Insights & Challenges
-
Synthetic Limitations : Steric hindrance from C2/C5 methyl groups suppresses substitution at these positions, directing reactivity to C3/C4 .
-
Biological Relevance : Derivatives generated through these reactions show enhanced antimicrobial activity compared to the parent compound.
-
Unresolved Pathways : Mechanistic details of radical-mediated oxidations (e.g., methyl → aldehyde) remain under investigation.
This compound’s multifunctional architecture positions it as a valuable scaffold in medicinal chemistry and materials science, though further studies are required to fully exploit its synthetic potential .
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex organic molecules. It is involved in various chemical reactions, including:
- Oxidation to form pyrrole N-oxides.
- Reduction yielding alcohols or aldehydes.
- Substitution leading to various substituted pyrrole derivatives depending on the reagents used .
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Activity: Studies have shown that derivatives of pyrrole compounds exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties: The compound has been investigated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .
Medicine
Due to its structural features, this compound is explored as a lead candidate in drug development:
- Pharmacological Activities: It has been associated with anticonvulsant, anti-inflammatory, and analgesic effects, making it a candidate for treating neurological disorders .
- Drug Design: The unique structural characteristics allow for modifications that enhance biological activity and selectivity towards specific molecular targets.
Industrial Applications
In addition to its laboratory uses, the compound is utilized in the development of new materials:
- Polymers and Metal-Organic Frameworks: Its properties facilitate the creation of novel materials with enhanced functionalities for industrial applications .
Case Study 1: Antimicrobial Activity
A study published in the Bulletin of the Chemical Society of Ethiopia examined the synthesis and biological activity of pyrrolo[2,3-b]pyridine derivatives, which include compounds similar to 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. The results indicated that these compounds exhibited significant antibacterial activity against common strains, suggesting their potential as therapeutic agents .
Case Study 2: Drug Development
Research conducted on pyrrolo[2,3-b]pyridine derivatives highlighted their ability to interact with specific enzymes implicated in cancer progression. This interaction was analyzed through molecular docking studies that demonstrated favorable binding affinities, indicating their potential use in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the pyridine ring, which may affect its biological activity and chemical reactivity.
1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid: Lacks the methyl groups, which can influence its steric and electronic properties.
2,5-dimethyl-1H-pyrrole: Lacks both the carboxylic acid and pyridine ring, making it less versatile for certain applications.
Uniqueness
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the pyridine ring and the carboxylic acid group allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
2,5-Dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid (commonly referred to as DM-Py) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of DM-Py, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of DM-Py is , with a molecular weight of approximately 216.24 g/mol. The compound features a pyrrole ring substituted with a pyridine moiety and a carboxylic acid group, which may contribute to its biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| SMILES | CC1=CC(=C(N1C2=CC=NC=C2)C)C(=O)O |
| InChIKey | ZQWLJAWEADFIJE-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including DM-Py. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.
Case Study: Antimicrobial Screening
A study synthesized various pyrrole derivatives and evaluated their antimicrobial efficacy against several bacterial strains. The results showed that DM-Py demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 2,5-Dimethyl Pyrrole | Staphylococcus aureus | 18 | 10 |
| Escherichia coli | 15 | 20 |
The antimicrobial activity of DM-Py is believed to be mediated through several mechanisms:
- Inhibition of Protein Synthesis : The pyrrole ring may interfere with bacterial ribosomal function.
- Cell Membrane Disruption : The presence of the carboxylic acid group can affect membrane integrity.
- Enzyme Inhibition : Compounds like DM-Py may inhibit key enzymes involved in bacterial metabolism.
Research Findings
Research has shown that the introduction of various substituents on the pyrrole ring can enhance biological activity. For instance, methoxy-substituted derivatives exhibited improved antibacterial properties compared to their unsubstituted counterparts. This suggests that structural modifications can be a viable strategy for developing more potent antimicrobial agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via [3 + 2] annulation or coupling reactions. For example:
- Step 1 : React a pyrrole precursor (e.g., 2,5-dimethylpyrrole) with a pyridinyl halide under triethylamine-catalyzed conditions to introduce the pyridin-4-yl group .
- Step 2 : Carboxylic acid functionalization via hydrolysis of ester intermediates, as demonstrated in analogous pyrrole-3-carboxylic acid syntheses (yields: 60–95%) .
- Key Reagents : Triethylamine (base catalyst), DMF or DMSO as solvents, and Pd-based catalysts for cross-coupling .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Expected peaks include:
| Proton/Carbon | Chemical Shift (δ ppm) | Reference |
|---|---|---|
| Pyridin-4-yl protons | 8.5–8.7 (1H) | |
| Pyrrole ring protons | 6.5–7.5 (1H) | |
| Methyl groups | 2.5–2.6 (1H) | |
| Carboxylic acid carbon | ~170 (13C) |
- HRMS : Confirm molecular ion ([M+H]+) with <1 ppm error .
- X-ray crystallography : Refine using SHELX for precise bond-length/angle determination .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
- Step 1 : Obtain crystallographic data (via SHELX refinement) to define the 3D structure .
- Step 2 : Perform DFT calculations to map electron density and reactive sites (e.g., carboxylic acid or pyridine nitrogen). Example: Antimalarial pyrrolones used similar models to predict binding interactions .
Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?
- Methodological Answer :
- NMR discrepancies : Compare with literature values (e.g., δ 13.99 ppm for carboxylic protons in analogous compounds ).
- Purity issues : Use LCMS (e.g., 94.77% purity in ) and HPLC (e.g., 97.34% in ) to identify impurities.
- Crystallographic ambiguity : Re-refine data using SHELXL’s robust algorithms for twinned or high-resolution datasets .
Q. How can synthesis be optimized for higher yields without compromising purity?
- Methodological Answer :
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh3)4) for coupling efficiency .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Workflow : Follow General Procedure F1 (amide formation) from , adjusting stoichiometry and temperature .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Modification sites :
- Pyridine ring: Introduce electron-withdrawing groups (e.g., -CF3) to enhance bioactivity .
- Pyrrole ring: Replace methyl groups with halogens for steric/electronic tuning .
- Evaluation : Test analogs against biological targets (e.g., antimalarial assays in ) and correlate substituents with activity .
Key Notes for Reproducibility
- Spectral Validation : Always cross-check NMR/HRMS with published data (e.g., δ 11.88 ppm for NH in pyrrole derivatives ).
- Crystallography : SHELX remains the gold standard for small-molecule refinement; use SHELXL for high-resolution datasets .
- Synthetic Protocols : Document reaction conditions meticulously (e.g., triethylamine volume, reaction time) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
